molecular formula C24H21ClF3N3O3 B2730578 (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate CAS No. 1025255-73-5

(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate

Cat. No.: B2730578
CAS No.: 1025255-73-5
M. Wt: 491.9
InChI Key: NMYGKNMYEZUPGX-UHFFFAOYSA-N
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Description

(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate is a useful research compound. Its molecular formula is C24H21ClF3N3O3 and its molecular weight is 491.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(Z)-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3N3O3/c1-23(2,3)16-8-4-15(5-9-16)22(32)34-31-20(29)14-6-10-18(11-7-14)33-21-19(25)12-17(13-30-21)24(26,27)28/h4-13H,1-3H3,(H2,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYGKNMYEZUPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate, also known by its CAS number 1025255-73-5, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C24H21ClF3N3O3
  • Molecular Weight : 491.89 g/mol
  • CAS Number : 1025255-73-5

Predicted Physical Properties

PropertyValue
Boiling Point510.5 ± 60.0 °C
Density1.30 ± 0.1 g/cm³
pKa0.94 ± 0.50

The compound has been studied for its potential as a Liver X Receptor (LXR) agonist . LXRs are nuclear receptors that play a crucial role in lipid metabolism and cholesterol homeostasis. The introduction of specific functional groups in the compound enhances its interaction with the LXR ligand-binding domain, promoting agonistic activity.

Structure-Activity Relationship (SAR)

A study on related compounds indicated that modifications to the benzoate structure can significantly affect biological activity. For instance:

  • Hydroxyl Group Addition : Enhances agonistic activity in cell-based assays.
  • Carboxyl Group : Improves pharmacokinetic profiles in animal models, increasing bioavailability without elevating triglycerides in plasma .

Case Studies and Research Findings

  • LXR Agonism :
    • In vitro studies demonstrated that certain derivatives of tert-butyl benzoate, including compounds similar to (Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 4-tert-butylbenzoate, effectively increased the expression of ABCA1 mRNA in liver cells, which is associated with cholesterol efflux and anti-atherogenic effects .
  • In Vivo Studies :
    • Animal studies have shown that compounds with similar structural features can modulate lipid profiles positively without causing adverse effects on triglyceride levels. This suggests a therapeutic potential for managing dyslipidemia and related cardiovascular conditions .
  • Comparative Analysis :
    • A comparative analysis of various LXR agonists indicated that the presence of trifluoromethyl groups significantly enhances binding affinity and selectivity towards LXR, which is critical for developing effective therapeutic agents targeting metabolic disorders.

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